molecular formula C15H20O6 B011345 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid CAS No. 101499-91-6

3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid

Cat. No.: B011345
CAS No.: 101499-91-6
M. Wt: 296.31 g/mol
InChI Key: SLJQUNAKJDHQTQ-UHFFFAOYSA-N
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Description

Research-Grade Valeric Acid Derivative for Advanced Organic Synthesis 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid (CAS 101499-91-6) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a valeric acid backbone substituted with a ketone group and a bulky 3,4,5-trimethoxyphenyl moiety, a structural motif known for its prevalence in biologically active molecules. Its molecular formula is C 15 H 20 O 6 and it has a molecular weight of 296.32 g/mol [ ][ ]. Key Physicochemical Properties [ ]: • CAS Number: 101499-91-6 • Molecular Formula: C 15 H 20 O 6 • Molecular Weight: 296.32 g/mol • Melting Point: 108 °C • Predicted pKa: 4.63±0.10 Research Applications & Value This compound serves as a critical synthetic intermediate, particularly in constructing complex molecules. The presence of both a carboxylic acid and a ketone functional group on an aliphatic chain, combined with an aromatic ring system, provides multiple handles for chemical modification. The 3,4,5-trimethoxyphenyl group is a privileged structure in pharmacology, often associated with interactions with various enzymes and receptors. Researchers utilize this compound to explore structure-activity relationships (SAR) and as a precursor in the synthesis of more complex chemical entities for various research applications [ ]. Handling and Storage This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and employ appropriate personal protective equipment (PPE) when handling this chemical.

Properties

IUPAC Name

3-methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-9(6-14(17)18)5-11(16)10-7-12(19-2)15(21-4)13(8-10)20-3/h7-9H,5-6H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJQUNAKJDHQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645498
Record name 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101499-91-6
Record name 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The diethyl ester precursor undergoes acid-catalyzed hydrolysis to cleave both ester groups, yielding the target carboxylic acid. Sulfuric acid acts as both a catalyst and proton source, facilitating nucleophilic attack by water molecules. The reaction proceeds via a two-step mechanism:

  • Protonation of the ester carbonyl oxygen , increasing electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water , leading to tetrahedral intermediate formation and subsequent elimination of ethanol.

The general reaction equation is:

C19H26O7+2H2OH2SO4C15H20O6+2C2H5OH\text{C}{19}\text{H}{26}\text{O}7 + 2\text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{C}{15}\text{H}{20}\text{O}6 + 2\text{C}2\text{H}_5\text{OH}

Experimental Protocol

  • Reagent Preparation :

    • Diethyl ester precursor (1 equiv, MW 374.39 g/mol)

    • Concentrated sulfuric acid (≥95%, catalytic amount)

    • Deionized water (stoichiometric excess)

  • Procedure :

    • The diethyl ester (10 g, 26.7 mmol) is suspended in 100 mL of deionized water.

    • Sulfuric acid (5 mL) is added dropwise under ice-cooling to control exothermicity.

    • The mixture is refluxed at 100°C for 6–8 hours, monitored by TLC (ethyl acetate/hexane 1:1).

    • Post-reaction, the solution is neutralized with 10% NaOH and extracted with dichloromethane (3 × 50 mL).

    • The organic layer is dried over anhydrous Na2_2SO4_4 and concentrated under reduced pressure.

  • Purification :

    • Crude product is recrystallized from ethanol/water (3:1) to yield white crystalline solid.

    • Typical purity after recrystallization: ≥97% (HPLC).

Critical Parameters

  • Acid Concentration : <20% H2_2SO4_4 results in incomplete hydrolysis; >50% promotes side reactions.

  • Temperature : Below 80°C slows reaction kinetics; above 110°C causes decarboxylation.

  • Steric Effects : The 3-methyl group on the valeric acid chain hinders hydrolysis at the β-ester, necessitating extended reaction times.

Comparative Analysis of Synthetic Approaches

While the Fujita method dominates literature reports, emerging strategies from related compounds suggest potential alternatives:

ParameterTraditional H2_2SO4_4 MethodPotential SPPS Adaptation
Coupling AgentNoneHBTU/HOBt/NMM
Reaction Time6–8 hours2–4 hours
Byproduct FormationEthanolTriethylamine hydrochloride
ScalabilityMulti-gramMilligram scale

Key advantages of SPPS-inspired methods include:

  • Precision : Controlled stoichiometry reduces side products.

  • Mild Conditions : Room temperature reactions preserve acid-sensitive trimethoxy groups.

Physicochemical Properties of Synthetic Intermediates

Critical intermediates in the synthesis pathway exhibit distinct properties influencing reaction design:

CompoundMolecular FormulaMelting Point (°C)Solubility (25°C)
1,5-Diethyl ester precursorC19_{19}H26_{26}O7_789–91Ethanol, DCM, THF
3-Methyl-5-oxo-5-(3,4,5-trimethoxy)C15_{15}H20_{20}O6_6132–134DMSO, MeOH, hot H2_2O

Challenges and Optimization Strategies

Byproduct Formation

GC-MS analysis of crude reaction mixtures identifies two primary impurities:

  • Monoethyl ester intermediate (5–12% yield): Forms due to incomplete hydrolysis.

  • Decarboxylated derivative (3–5% yield): Results from excessive heating during reflux.

Mitigation Strategies :

  • Staged Hydrolysis : Sequential addition of H2_2SO4_4 in aliquots reduces localized overheating.

  • Microwave Assistance : Controlled dielectric heating at 80°C improves conversion rates .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Research

3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid has been investigated for its potential therapeutic properties:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Material Science

The compound's unique structure allows for exploration in material science:

  • Polymer Chemistry : It can be utilized as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.

Agricultural Chemistry

Research indicates potential applications in agricultural chemistry:

  • Pesticide Development : The compound's derivatives may serve as precursors for developing new pesticides that are more effective and environmentally friendly.

Case Study 1: Antioxidant Properties

A study conducted by researchers at a prominent university investigated the antioxidant effects of similar compounds derived from valeric acid derivatives. The findings suggested that these compounds could significantly reduce oxidative stress markers in vitro.

Case Study 2: Polymer Applications

In a collaborative research project between several institutions, the application of this compound in creating biodegradable polymers was explored. The results indicated that incorporating such compounds could enhance the degradation rate of plastics while maintaining mechanical integrity.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. By binding to the active site of tubulin, the compound prevents the polymerization of microtubules, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogues in the Valeric Acid Family

Valeric acid derivatives with diverse substituents provide insights into structure-activity relationships:

Compound Name Core Structure Substituents Biological Activity/Use Synthesis Method
3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid Valeric acid 3-methyl, 5-oxo, 3,4,5-trimethoxyphenyl Potential anticancer (inferred) Likely condensation (unspecified)
5-(3',4'-Dihydroxyphenyl)valeric acid Valeric acid 3',4'-dihydroxyphenyl Undefined (research compound) Not specified
5-Oxo-5-(2-thienyl)valeric acid Valeric acid 5-oxo, 2-thienyl Pharmaceutical intermediate Thienyl substitution

Key Observations :

  • Electronic Effects : The electron-rich trimethoxyphenyl group may stabilize charge interactions in biological targets, while the thienyl group introduces aromatic heterocyclic properties .

Compounds with 3,4,5-Trimethoxyphenyl Substituents

The 3,4,5-trimethoxyphenyl group is a recurring motif in bioactive molecules:

Compound Class Example Structure Biological Activity Synthesis Highlights
Indanones 2-Benzylidene-3-(3,4,5-trimethoxyphenyl)indanone Anticancer, tubulin inhibition Derived from gallic acid; safe up to 300 mg/kg in mice
Triazoles 3-(Substituted)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles Antibacterial, antifungal InCl3-catalyzed alkylation
Cyclopenta[b]indoles 3-(3,4,5-Trimethoxyphenyl)-tetrahydrocyclopenta[b]indole-2-carboxylic acid Structural studies (crystallography) Morita–Baylis–Hillman adducts; high diastereoselectivity (>99:1)

Comparison with Target Compound :

  • Bioactivity: Indanones and triazoles demonstrate potent anticancer and antimicrobial activities, suggesting that the trimethoxyphenyl group is critical for target binding . The valeric acid derivative may share similar mechanisms but lacks direct evidence.
  • Synthesis Complexity : The target compound’s synthesis appears less complex than triazoles or indoles, which require multi-step catalysis or stereoselective strategies .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The trimethoxyphenyl group’s lipophilicity may reduce aqueous solubility compared to hydroxylated analogues (e.g., 5-(3',4'-dihydroxyphenyl)valeric acid) .
  • Stability : The 5-oxo group in valeric acid derivatives could influence metabolic stability, though this requires experimental validation.

Biological Activity

3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid (CAS Number: 101499-91-6) is an organic compound with a unique structure that includes a valeric acid backbone and a 3,4,5-trimethoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

  • Molecular Formula : C₁₅H₂₀O₆
  • Molecular Weight : 296.32 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may inhibit enzymes involved in cell proliferation and has shown potential as an anti-cancer agent by interfering with microtubule dynamics through tubulin binding.

Target Enzymes

  • Tubulin : Inhibits polymerization, affecting cell division.
  • Potential GABA Receptor Interaction : Similar compounds have shown activity at the GABAA/BZ receptor complex, suggesting possible neuroactive properties.

Anticancer Properties

Studies have indicated that this compound exhibits anti-cancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : Demonstrated moderate cytotoxicity against human breast cancer cells (IC50 values around 46.7 μM) and other cancer types .

Antibacterial Activity

Limited research suggests this compound may possess antibacterial properties. A study indicated moderate activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds such as 3,4,5-trimethoxycinnamic acid suggest it could share similar pharmacological profiles. Here’s a comparison table:

Compound NameAnticancer ActivityAntibacterial ActivityMechanism of Action
This compoundModerateModerateTubulin inhibition
3,4,5-trimethoxycinnamic acidSignificantLimitedGABA receptor modulation
3,4,5-trimethoxybenzoic acidModerateModerateVarious enzyme inhibition

Case Studies and Research Findings

  • Antitumor Evaluation : A study evaluated various derivatives of valeric acids for their antitumor properties. The results indicated that modifications to the trimethoxy group could enhance the anticancer activity of similar compounds .
  • Antibacterial Studies : Research published in "Molecules" demonstrated that valeric acid derivatives exhibited varying degrees of antibacterial activity against common pathogens. Further studies are needed to fully elucidate the specific mechanisms at play.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid
Reactant of Route 2
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3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid

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